1-Ethoxy-3-isothiocyanatobenzene

Descripción general

Descripción

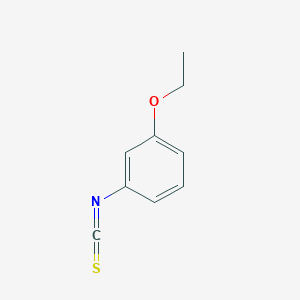

1-Ethoxy-3-isothiocyanatobenzene is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . It is characterized by the presence of an ethoxy group (-OCH2CH3) and an isothiocyanate group (-N=C=S) attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Ethoxy-3-isothiocyanatobenzene can be synthesized through a multi-step process involving the reaction of an amine with carbon disulfide (CS2) to form a dithiocarbamate salt, followed by elimination to produce the isothiocyanate product . The reaction typically involves the use of cyanuric acid as the desulfurylation reagent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

1-Ethoxy-3-isothiocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group.

Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives, while reactions with thiols can produce thioamide compounds.

Aplicaciones Científicas De Investigación

Synthesis of 1-Ethoxy-3-Isothiocyanatobenzene

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of phenolic compounds with isothiocyanates. Recent advancements have introduced one-pot synthesis methods that enhance yield and reduce reaction time. For example, the use of carbon disulfide in the presence of bases like triethylamine allows for efficient conversion to isothiocyanates with high yields (up to 90%) under microwave irradiation conditions .

Antibacterial Properties

Research has demonstrated that isothiocyanate derivatives, including this compound, exhibit significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

Isothiocyanates are known for their anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that this compound may also contribute to these effects by modulating signaling pathways involved in cell proliferation and survival. Its structural similarity to other known anticancer agents enhances its potential as a therapeutic candidate .

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized for the preparation of thioureas, thioamides, and various heterocyclic compounds, which are essential building blocks in pharmaceuticals and agrochemicals . The compound's reactivity allows for diverse functionalization strategies that can lead to novel chemical entities.

Case Study 1: Synthesis Optimization

A study optimized the synthesis of this compound using microwave-assisted methods. The results indicated that reaction conditions such as temperature and time significantly influenced the yield and purity of the product. The optimized procedure yielded over 90% purity within minutes, showcasing the efficiency of modern synthetic techniques .

Case Study 2: Biological Evaluation

In another investigation, this compound was evaluated for its antibacterial activity against multiple pathogens. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimal inhibitory concentrations comparable to established antibacterial agents . This reinforces the compound's potential as a lead structure for developing new antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of 1-ethoxy-3-isothiocyanatobenzene involves the reactivity of the isothiocyanate group. The isothiocyanate group can react with nucleophiles, such as amino groups in proteins, to form stable thiourea linkages. This reactivity allows the compound to modify biological molecules and alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparación Con Compuestos Similares

1-Ethoxy-3-isothiocyanatobenzene can be compared with other isothiocyanate-containing compounds, such as phenyl isothiocyanate and benzyl isothiocyanate. These compounds share similar reactivity due to the presence of the isothiocyanate group but differ in their substituents and overall structure. The ethoxy group in this compound provides unique properties, such as increased solubility in organic solvents, compared to other isothiocyanates .

List of Similar Compounds

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- 1-Ethoxy-2-isothiocyanatobenzene

- 1-Butoxy-3-isothiocyanatobenzene

Actividad Biológica

1-Ethoxy-3-isothiocyanatobenzene (CAS No. 3701-44-8) is an organic compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its isothiocyanate functional group, which is known for its reactivity and biological significance. The compound can be synthesized through the reaction of 3-ethoxyaniline with thiocarbonyl diimidazole, resulting in the formation of the isothiocyanate .

Targeting Cancer Cells

Research indicates that this compound exhibits significant cytotoxic effects against various tumor cell lines. It has been shown to induce apoptosis in cancer cells through multiple pathways, including:

- Cell Cycle Arrest : The compound can arrest tumor cells in the G2/M phase of the cell cycle by regulating cell cycle-related proteins .

- Caspase Activation : It activates caspase pathways, leading to programmed cell death .

- Inhibition of Signaling Pathways : The compound inhibits key signaling pathways such as PTEN/Akt/NF-кB, which are crucial for tumor growth and survival .

Biological Activity Data

The following table summarizes the biological activity of this compound against different cancer cell lines:

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | Not Active | No significant effect |

| K562 (Leukemia) | 0.26 | High Potency |

| A549 (Lung Cancer) | 0.19 | High Potency |

The data indicates that while this compound shows limited activity against MCF-7 cells, it exhibits potent inhibitory effects on K562 and A549 cells, suggesting a selective action against certain types of cancer .

Case Studies and Research Findings

Study on Tumor Cell Growth Inhibition

In a study evaluating various derivatives of benzofuropyrazoles, this compound was included in assays to assess its inhibitory effects on tumor cell growth. The results indicated that while some derivatives were inactive against breast cancer cells (MCF-7), others displayed significant potency against leukemia and lung cancer cells .

Mechanistic Insights

The mechanistic studies revealed that the compound's ability to induce apoptosis was linked to its interaction with specific cellular proteins involved in apoptotic signaling. This suggests a potential therapeutic application in treating resistant forms of cancer .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that:

- Absorption and Distribution : The compound is likely to be well absorbed due to its lipophilic nature, facilitating its distribution in biological tissues.

- Metabolism : Further research is needed to elucidate the metabolic pathways involved in the biotransformation of this compound.

- Toxicity Profiles : Dosage-dependent toxicity has been observed, necessitating careful evaluation in preclinical models to determine safe therapeutic windows .

Propiedades

IUPAC Name |

1-ethoxy-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-11-9-5-3-4-8(6-9)10-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETAUIVXAOCKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633971 | |

| Record name | 1-Ethoxy-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3701-44-8 | |

| Record name | 1-Ethoxy-3-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.